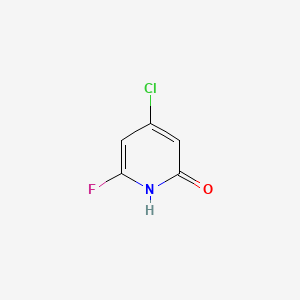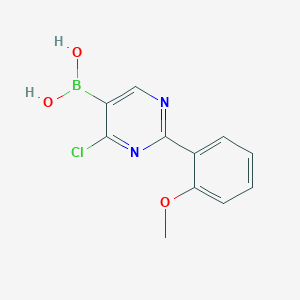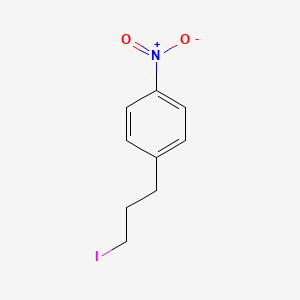
1-(3-Iodopropyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodopropyl)-4-nitrobenzene is an organic compound characterized by the presence of an iodine atom attached to a propyl chain, which is further connected to a nitrobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodopropyl)-4-nitrobenzene typically involves the iodination of a propyl chain followed by its attachment to a nitrobenzene ring. One common method includes the reaction of 4-nitrobenzyl chloride with 3-iodopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Iodopropyl)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The propyl chain can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: 1-(3-Azidopropyl)-4-nitrobenzene.
Reduction: 1-(3-Iodopropyl)-4-aminobenzene.
Oxidation: 1-(3-Carboxypropyl)-4-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodopropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways involving nitroaromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(3-Iodopropyl)-4-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amine group, which can then participate in further biochemical interactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
Vergleich Mit ähnlichen Verbindungen
1-(3-Iodopropyl)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
1-(3-Iodopropyl)-4-chlorobenzene: Contains a chlorine atom instead of a nitro group.
1-(3-Iodopropyl)-4-aminobenzene: The nitro group is replaced by an amine group.
Uniqueness: 1-(3-Iodopropyl)-4-nitrobenzene is unique due to the presence of both an iodine atom and a nitro group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
100708-34-7 |
|---|---|
Molekularformel |
C9H10INO2 |
Molekulargewicht |
291.09 g/mol |
IUPAC-Name |
1-(3-iodopropyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H10INO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7H2 |
InChI-Schlüssel |
KYIJVKCAHAAZMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCI)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



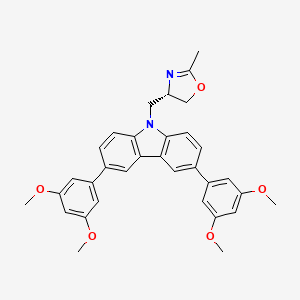

![2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14067694.png)

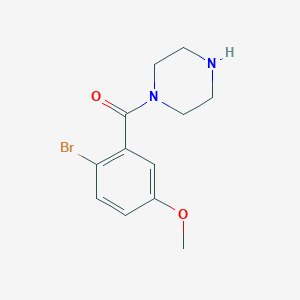
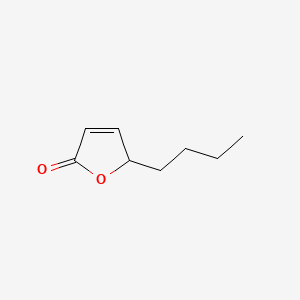

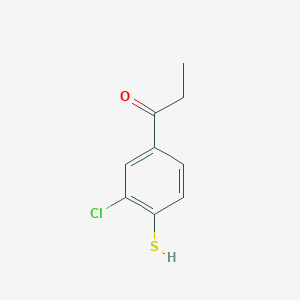
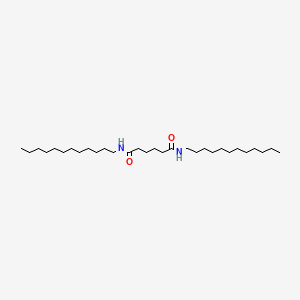

![4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14067741.png)
